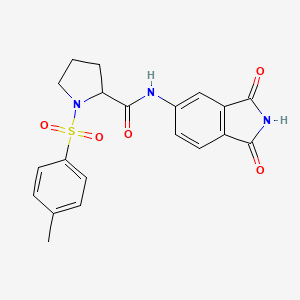

N-(1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c1-12-4-7-14(8-5-12)29(27,28)23-10-2-3-17(23)20(26)21-13-6-9-15-16(11-13)19(25)22-18(15)24/h4-9,11,17H,2-3,10H2,1H3,(H,21,26)(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMXHBHLQBWQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide typically involves multi-step reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This intermediate can then be further reacted with tosylpyrrolidine carboxamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It has shown promise in biological studies, particularly in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of the compound have been shown to induce apoptosis in cancer cells by targeting specific proteins and pathways involved in cell survival and proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of "N-(1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide" can be compared to analogs such as N-(2-benzyl-1,3-dioxoisoindolin-5-yl)-2-phenylacetamide (4) (reported in ). Key distinctions and implications are outlined below:

Table 1: Structural and Analytical Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | m/z (M) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Tosylpyrrolidine carboxamide | ~421.27* | 421.14* | Sulfonamide, pyrrolidine |

| N-(2-benzyl-1,3-dioxoisoindolin-5-yl)-2-phenylacetamide (4) | Benzyl, phenylacetamide | 401.14 | 401.1376 | Benzyl, acetamide |

Key Observations

Molecular Weight and m/z :

- The target compound exhibits a higher molecular weight (~421.27 g/mol) compared to compound 4 (401.14 g/mol) due to the bulky tosyl group replacing the benzyl and phenylacetamide substituents .

- The experimental m/z for compound 4 (401.1376) aligns with its molecular formula, while the target compound’s m/z is inferred computationally.

Pyrrolidine vs. Acetamide: The pyrrolidine ring introduces conformational flexibility and a chiral center, which could influence binding affinity in biological systems. In contrast, compound 4’s phenylacetamide group offers planar rigidity but lacks stereochemical diversity.

Synthetic Considerations: Tosyl-protected amines (as in the target compound) are common intermediates in medicinal chemistry due to their stability under basic conditions. In contrast, benzyl groups (as in compound 4) require harsher conditions (e.g., hydrogenolysis) for deprotection.

Biological Relevance :

- Neither compound’s biological activity is detailed in the evidence. However, dioxoisoindolinyl derivatives are frequently explored as kinase inhibitors or proteolysis-targeting chimeras (PROTACs). The tosyl group may confer metabolic stability, while compound 4 ’s benzyl group could enhance membrane permeability.

Methodological Context

The structural analysis of such compounds relies heavily on crystallographic software:

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dioxoisoindoline moiety and a tosylpyrrolidine unit. Its molecular formula is , and it has a molecular weight of approximately 358.41 g/mol. The presence of the dioxo group is significant for its biological activity, as it may participate in various biochemical interactions.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Analogous compounds have shown effectiveness against various pathogens, suggesting potential applications in treating infections .

- Anticancer Properties : The structure may interact with cellular pathways involved in cancer proliferation and apoptosis, making it a candidate for further investigation in oncology .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The dioxoisoindoline moiety can act as an inhibitor for specific enzymes involved in disease processes.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell growth and survival.

- Oxidative Stress Reduction : Similar compounds have been noted for their antioxidant capabilities, potentially reducing oxidative stress within cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

- Study on Antimicrobial Activity : A comparative study highlighted the antimicrobial properties of 1,3-dioxoisoindoline derivatives against bacterial strains, demonstrating significant inhibition zones in agar diffusion tests .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| This compound | P. aeruginosa | 20 |

Q & A

Q. How can the molecular structure of N-(1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide be determined experimentally?

Methodological Answer: The molecular structure can be resolved using single-crystal X-ray diffraction (SC-XRD) . Key steps include:

- Crystallization : Optimize solvent systems (e.g., DMSO/water) to obtain high-quality crystals.

- Data Collection : Use synchrotron radiation or laboratory X-ray sources for high-resolution data.

- Structure Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust algorithms for handling disorder or twinning .

- Visualization : Generate thermal ellipsoid plots using ORTEP-3 to validate bond lengths, angles, and stereochemistry .

- Validation : Cross-check with spectroscopic data (NMR, IR) to confirm functional groups.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A combination of techniques ensures comprehensive characterization:

- NMR Spectroscopy : Use , , and 2D NMR (COSY, HSQC) to assign protons and carbons, particularly for the pyrrolidine and dioxoisoindolin moieties.

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns via electrospray ionization (ESI) or MALDI-TOF.

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and sulfonamide (S=O at ~1350 cm) .

- X-ray Powder Diffraction (XRPD) : Validate crystallinity and polymorphic forms if SC-XRD is unavailable.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s catalytic activity in asymmetric synthesis?

Methodological Answer: Leverage its structural similarity to organocatalysts like N-(4-fluorophenyl)-1-tosylpyrrolidine-2-carboxamide ():

- Reaction Screening : Test in asymmetric aldol or Michael additions using β-ketoesters as substrates.

- Enantiomeric Excess (ee) Analysis : Employ chiral HPLC or GC with columns like Chiralpak® IA/IB.

- Kinetic Studies : Monitor reaction progress via NMR (for phosphorylated products) or UV-vis spectroscopy.

- Mechanistic Probes : Use deuterium labeling or computational modeling (DFT) to study transition states .

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure determination?

Methodological Answer: Address discrepancies using advanced crystallographic tools:

- Twinning Detection : Use PLATON or SHELXL ’s TWIN command to identify and model twin domains .

- Disorder Modeling : Split atomic positions with partial occupancies and refine using restraints (e.g., SIMU, DELU in SHELXL).

- Validation Metrics : Check R-factors, Flack parameter, and ADDSYM alerts to ensure structural integrity.

- Complementary Methods : Validate with solid-state NMR or Raman spectroscopy if uncertainty persists.

Q. What strategies optimize the multi-step synthesis of this compound?

Methodological Answer: Based on analogous pyrrolidine-carboxamide syntheses ():

- Key Steps :

- Coupling Reactions : Use EDC/HOBt or HATU for amide bond formation between the tosylpyrrolidine and dioxoisoindolin moieties.

- Protection/Deprotection : Temporarily protect reactive amines with Boc groups to prevent side reactions.

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

- Reaction Monitoring : Use TLC (UV/iodine visualization) and LC-MS for intermediate tracking.

- Yield Optimization : Screen solvents (DMF, THF) and temperatures (0°C to reflux) for each step.

Q. How can researchers investigate the compound’s bioactivity against enzymatic targets (e.g., MetAP-2)?

Methodological Answer: Adopt methodologies from related carboxamide inhibitors ():

- Enzyme Assays : Perform in vitro inhibition assays using recombinant MetAP-2 and fluorogenic substrates (e.g., Ala-AMC).

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with the catalytic zinc ion.

- SAR Analysis : Synthesize analogs with modified dioxoisoindolin or tosyl groups to map pharmacophore requirements.

- Cellular Validation : Test cytotoxicity in cancer cell lines (e.g., HCT-116) and correlate with MetAP-2 expression levels via Western blot.

Notes

- Structural analogs and methodological precedents are drawn from peer-reviewed studies in crystallography, organic synthesis, and enzymology.

- Always cross-validate computational predictions with experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.